molecular formula C15H25N3O5 B611930 Zelquistinel CAS No. 2151842-64-5

Zelquistinel

Katalognummer B611930
CAS-Nummer: 2151842-64-5
Molekulargewicht: 327.38
InChI-Schlüssel: ABAPCYNTEPGBNJ-FTGAXOIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zelquistinel, also known as GATE-251 or formerly AGN-241751, is an orally active small-molecule NMDA receptor modulator . It is under development for the treatment of major depressive disorder (MDD) by Gate Neurosciences, and previously by Allergan . It exhibits high oral bioavailability and dose-proportional exposures in plasma and the central nervous system .


Molecular Structure Analysis

The IUPAC name of Zelquistinel is tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate . Its molecular formula is C15H25N3O5 and it has a molar mass of 327.381 g·mol−1 .

Wissenschaftliche Forschungsanwendungen

  • Oral Bioavailability and Antidepressant-Like Effects : Zelquistinel is shown to have high oral bioavailability and produces rapid and sustained antidepressant-like effects in rodent models (Burgdorf et al., 2022).

  • Mechanism of Action : It works by enhancing activity-dependent, long-term synaptic plasticity. This is achieved through its positive modulation of NMDA receptors, which are crucial for synaptic transmission in the brain.

  • Efficacy in Rodent Models : The antidepressant-like effects of Zelquistinel were assessed using the rat forced swim test and the chronic social deficit mouse model. The results demonstrated its rapid and sustained efficacy in these models.

  • Safety and Tolerability : Zelquistinel's target engagement and safety/tolerability profile were assessed using phencyclidine-induced hyperlocomotion and rotarod rodent models, showing promising results.

Wirkmechanismus

Zelquistinel acts through a unique binding site on the NMDA receptor, independent of the glycine site, to modulate receptor activity and enhance NMDAR-mediated synaptic plasticity . Its mechanism of action is similar to that of Rapastinel .

Safety and Hazards

Zelquistinel has been reported to exhibit a favorable safety/tolerability profile . It does not impact rotarod performance and inhibits phencyclidine (an NMDAR antagonist)-induced hyperlocomotion . It also lacks the sedative, ataxic, and motor impairment effects typically observed with NMDAR antagonists .

Zukünftige Richtungen

Gate Neurosciences is planning to conduct a Phase II trial for Zelquistinel . The trial will assess the change in the Hamilton Depression Rating Scale score . Furthermore, Zelquistinel has shown preclinical efficacy and therapeutic potential in autism spectrum disorders .

Eigenschaften

IUPAC Name

tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O5/c1-9(19)10(11(16)20)17-8-15(12(17)21)6-5-7-18(15)13(22)23-14(2,3)4/h9-10,19H,5-8H2,1-4H3,(H2,16,20)/t9-,10+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAPCYNTEPGBNJ-FTGAXOIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)N1CC2(C1=O)CCCN2C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)N1C[C@]2(C1=O)CCCN2C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2151842-64-5
Record name Zelquistinel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2151842645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZELQUISTINEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387WYR6N95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.